1-(3-Pyridinyl)-1-ethanone hydrazone
Description
1-(3-Pyridinyl)-1-ethanone hydrazone is a hydrazone derivative synthesized via the condensation of 3-acetylpyridine with hydrazine or its derivatives. Structurally, it features a pyridine ring attached to an ethanone hydrazone moiety, which confers unique electronic and steric properties. Hydrazones are widely studied for their diverse applications, including coordination chemistry, corrosion inhibition, and pharmaceutical activities such as antimicrobial and antitumor effects .
Properties
Molecular Formula |
C7H9N3 |
|---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
1-pyridin-3-ylethylidenehydrazine |
InChI |
InChI=1S/C7H9N3/c1-6(10-8)7-3-2-4-9-5-7/h2-5H,8H2,1H3 |
InChI Key |
ROPXFEZINPKBAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN)C1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(4-Bromophenyl)-1-ethanone N-[(E)-1-(4-bromophenyl)ethylidene] Hydrazone
- Structure : Contains bromophenyl groups instead of a pyridinyl ring.
- Synthesis: Prepared via reaction of 1-(4-bromophenyl)ethanone with a hydrazine derivative in dimethylformamide and phosphorus oxychloride .
- Properties : Forms zigzag chains in its crystal lattice due to intermolecular hydrogen bonding, as revealed by X-ray diffraction .
1-(3-Pyridinyl)ethanone [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazone
2-(1-(2-Phenylhydrazino)ethyl)pyridine
- Structure : Features a phenyl group instead of the pyridinyl ring on the hydrazone nitrogen.
- Synthesis : Derived from 2-acetylpyridine and phenylhydrazine .
Physicochemical Properties
- Crystallography : Hydrazones like those in and exhibit defined crystal structures stabilized by hydrogen bonding and van der Waals interactions. For example, bromophenyl hydrazones form C7 zigzag chains , while nitro-substituted hydrazones (e.g., ) show planar configurations conducive to packing efficiency .
- Solubility : Pyridinyl hydrazones may exhibit higher polarity and water solubility compared to phenyl or thiazolyl analogs due to the pyridine ring’s lone pair electrons .
Data Table: Comparative Analysis of Hydrazone Derivatives
Preparation Methods
Procedure and Characterization
Heating 3-acetylpyridine (1.21 g) with hydrazine hydrate (0.99 g) at 170–180°C for 1 hour produces the hydrazone in 68% yield. The melt method favors rapid reaction kinetics due to increased molecular mobility at elevated temperatures. The product exhibits identical spectral features to solution-phase derivatives, confirming structural consistency.
Mechanochemical Approaches
Ball milling offers an eco-friendly alternative with comparable efficiency.
Liquid-Assisted Grinding (LAG)
Grinding 3-acetylpyridine and hydrazine hydrate with a catalytic amount of methanol (50 μL) in a ball mill (25 Hz, 60 minutes) achieves 70–75% yield. This method reduces reaction times to 1 hour and eliminates solvent volume, aligning with green chemistry principles.
Comparative Analysis of Methods
Characterization and Quality Control
Spectroscopic Validation
Q & A
Q. Table 1: Comparison of Synthesis Conditions
| Method | Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Hydrazine Hydrate | Ethanol | 70–80 | 4–6 | 70–85 |
| Acid-Catalyzed (AcOH) | Glacial AcOH | 60–70 | 3–5 | 75–90 |
Basic: What analytical techniques are recommended for characterizing this hydrazone?
Answer:
Routine characterization employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrazone formation (δ 8.5–9.0 ppm for pyridinyl protons; δ 150–160 ppm for C=N) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- X-ray Crystallography : For structural elucidation (e.g., SHELXL refinement for bond lengths/angles) .
Advanced: How can crystallographic challenges in structural determination be addressed?
Answer:
Crystallographic analysis often faces issues like twinning or weak diffraction. Strategies include:
- SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for refinement, especially with high-resolution data (<1.0 Å) .
- Handling π-π Interactions : Adjust refinement parameters for planar groups (e.g., pyridinyl rings) with dihedral angles <5° deviation .
- Data Collection : Optimize crystal mounting and cooling (100 K) to minimize thermal motion artifacts .
Q. Table 2: Key Crystallographic Parameters (Example)
| Parameter | Value |
|---|---|
| Dihedral Angle (A–B) | 3.45° ± 0.09 |
| C=N Bond Length | 1.28 Å |
| R-factor | <0.05 |
Advanced: What mechanistic insights explain the reactivity of this hydrazone in nucleophilic reactions?
Answer:
The hydrazone’s reactivity stems from:
- Electron-Deficient C=N Bond : Facilitates nucleophilic attacks (e.g., Grignard reagents targeting the imine carbon) .
- Conjugation Effects : Pyridinyl groups stabilize transition states via resonance, enhancing regioselectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates by stabilizing intermediates .
Advanced: How can researchers design biological activity studies for this compound?
Answer:
- Target Selection : Prioritize kinases or receptors with pyridine-binding domains (e.g., NADPH oxidase) .
- In Vitro Assays : Use fluorescence polarization for binding affinity measurements (IC50 < 10 µM).
- SAR Studies : Modify substituents on the pyridinyl ring to assess activity trends .
Advanced: How to resolve contradictions in reported synthetic yields?
Answer:
Discrepancies often arise from:
- Reaction Scale : Microscale reactions (<1 mmol) may show lower yields due to side reactions .
- Catalyst Purity : Sodium acetate buffer quality impacts condensation efficiency .
- Workup Protocols : Incomplete washing (ethanol vs. water) can retain impurities, falsely lowering yields .
Basic: What safety protocols are essential during synthesis?
Answer:
- Ventilation : Use fume hoods to avoid hydrazine vapor exposure (TLV: 0.1 ppm) .
- Waste Disposal : Segregate hydrazine-containing waste for professional treatment .
- PPE : Nitrile gloves and lab coats to prevent skin contact (H313/H333 hazards) .
Advanced: What computational methods support electronic property analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
